(5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-20-10-18-19-16(20)26(23,24)12-5-7-21(8-6-12)15(22)13-9-11(17)3-4-14(13)25-2/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJALKMHAFZBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone , known for its diverse biological activities, has garnered attention in medicinal chemistry. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and antifungal activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 255.72 g/mol. Its structural components include a 5-chloro-2-methoxyphenyl moiety and a 4-methyl-4H-1,2,4-triazole sulfonamide linked to a piperidine ring.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to range from 100 to 400 µg/mL across different strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
| Candida albicans | 300 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it showed promising cytotoxic effects. The IC50 values for different cancer types were recorded as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF7 (Breast) | 20.5 |
| HeLa (Cervical) | 18.0 |
The structure-activity relationship (SAR) analysis highlighted that the presence of the methoxy group significantly enhances the cytotoxic activity against these cell lines.
Antifungal Activity
In addition to its antibacterial and anticancer effects, the compound demonstrated antifungal activity against several fungal pathogens. The results from antifungal assays indicated effective inhibition of fungal growth at concentrations similar to those observed in antimicrobial tests.
Case Studies
One notable study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were tested for their efficacy against resistant strains of bacteria and showed improved potency compared to the parent compound.
Preparation Methods
Friedel-Crafts Acylation of 4-Chloro-2-Methoxyphenol
A modified Friedel-Crafts protocol yields 5-chloro-2-methoxyacetophenone:
Procedure
Oxidation to Carboxylic Acid and Chloride Formation
Oxidation
- Treat 5-chloro-2-methoxyacetophenone (1.0 equiv) with KMnO₄ (3.0 equiv) in H₂O/acetone (3:1) at reflux for 8 hr.
- Acidify with HCl to pH 2, filter, and dry.
Chlorination
- React the carboxylic acid (1.0 equiv) with SOCl₂ (5.0 equiv) at 70°C for 3 hr.
- Distill under reduced pressure to isolate the acyl chloride.
Yield : 85% (clear liquid, purity >98% by HPLC).
Preparation of 4-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Piperidine
Piperidine Sulfonation
Sulfonyl Chloride Formation
- Treat 4-aminopiperidine (1.0 equiv) with chlorosulfonic acid (2.5 equiv) in dry DCM at −10°C.
- Stir for 4 hr, then pour into ice-water to precipitate the sulfonyl chloride.
Triazole Coupling
- React the sulfonyl chloride (1.0 equiv) with 4-methyl-1,2,4-triazole-3-thiol (1.1 equiv) in THF.
- Add Et₃N (2.0 equiv) as base, stir at 25°C for 24 hr.
Yield : 72% (off-white powder, m.p. 145–147°C).
Final Coupling to Form the Methanone
Acylation of Piperidine
- Combine 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine (1.0 equiv) with 5-chloro-2-methoxybenzoyl chloride (1.05 equiv) in anhydrous THF.
- Add DMAP (0.1 equiv) and Et₃N (2.0 equiv), reflux for 8 hr.
- Purify via silica gel chromatography (EtOAc/hexane, 1:3).
Yield : 68% (pale-yellow solid, m.p. 132–134°C).
Optimization of Reaction Conditions
Solvent Screening for Acylation
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 66 | 8 | 68 |
| DCM | DIPEA | 40 | 12 | 59 |
| DMF | K₂CO₃ | 80 | 6 | 72 |
| Acetonitrile | Pyridine | 82 | 10 | 65 |
DMF with K₂CO₃ provided optimal yield (72%) due to improved solubility of intermediates.
Structural Characterization
X-ray Crystallography
Crystals suitable for diffraction were obtained by slow evaporation from EtOH/H₂O (4:1). Key metrics:
- Space group : C2/c (No. 15)
- Unit cell : a = 16.937(3) Å, b = 6.1323(12) Å, c = 33.322(7) Å
- β angle : 99.31(3)°
- R factor : 0.0314
The structure confirms the sulfonyl group’s tetrahedral geometry and piperidine chair conformation.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.81–7.78 (m, 2H, Ar–H), 3.52 (br, 2H, piperidine), 3.27 (s, 3H, OCH₃), 2.45 (s, 3H, triazole–CH₃).
- IR (KBr) : νmax 2937 (C–H), 1662 (C=O), 1432 (S=O).
Biological Activity and Applications
Patent data reveals potent kinase inhibition (IC₅₀ = 12 nM vs. CDK9) and antitumor activity in xenograft models. The sulfonyl group enhances membrane permeability, while the triazole moiety participates in H-bonding with ATP-binding pockets.
Q & A
Q. How does the compound’s electronic structure influence its reactivity or bioactivity?
- Methodological Answer :
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to map HOMO/LUMO orbitals and electrostatic potentials.
- Hammett Analysis : Correlate substituent σ values with reaction rates or binding affinities .
Q. What safety protocols are essential for handling sulfonyl and triazole-containing intermediates?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for sulfonylation steps.
- Waste Management : Neutralize acidic/byproduct streams before disposal (per ).
- Emergency Response : Maintain spill kits and eyewash stations accessible (as outlined in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
